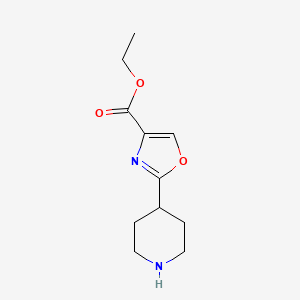

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

CAS No.: 672310-05-3

Cat. No.: VC3359085

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672310-05-3 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 |

| Standard InChI Key | XIHXVYGYBIEGFM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC(=N1)C2CCNCC2 |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2CCNCC2 |

Introduction

Chemical Identity and Nomenclature

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound registered with the Chemical Abstracts Service (CAS) under the registry number 672310-05-3. This compound is known by several synonyms in the scientific literature, reflecting different nomenclature approaches to its structural description.

Synonyms and Alternative Names

The compound is also known by the following alternative names:

-

4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester

-

Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate

Chemical Identifiers

Table 1. Chemical Identifiers for 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 672310-05-3 |

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| InChI | InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 |

| InChIKey | XIHXVYGYBIEGFM-UHFFFAOYSA-N |

| SMILES | C(OCC)(=O)C=1N=C(OC1)C2CCNCC2 |

| Canonical SMILES | O=C(OCC)C=1N=C(OC1)C2CCNCC2 |

These chemical identifiers provide standardized methods for describing the compound's structure, enabling unambiguous identification across different chemical databases and literature sources .

Structural Characteristics

Molecular Structure

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester features a complex heterocyclic structure containing:

-

A central 1,3-oxazole ring (5-membered aromatic heterocycle with oxygen and nitrogen)

-

A piperidine ring (6-membered saturated heterocycle with nitrogen) attached at the 2-position of the oxazole

-

An ethyl ester group attached at the 4-position of the oxazole

The oxazole ring serves as a central scaffold in this molecule, with the piperidine ring and carboxylic acid ethyl ester as key functional groups that determine its chemical behavior and potential biological activities.

Structural Elements

The compound possesses several important structural elements that contribute to its chemical and biological properties:

Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Pale-yellow to Yellow-brown Solid |

| Molecular Weight | 224.26 g/mol |

| Storage Conditions | 2-8°C |

| Purity (Commercial) | 98% |

Chemical Properties

The chemical reactivity of this compound is largely determined by its constituent functional groups:

-

The piperidine nitrogen can act as a base and a nucleophile, potentially participating in various organic reactions including alkylation, acylation, and coordination with metal ions.

-

The oxazole ring, being an electron-rich aromatic heterocycle, can participate in electrophilic aromatic substitution reactions, although with lower reactivity compared to benzene.

-

The ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

The presence of both basic (piperidine) and acidic (ester carbonyl) sites within the molecule creates interesting possibilities for intermolecular interactions and potential biological activities.

| Parameter | Details |

|---|---|

| Catalog Number | SP50306 |

| CAS Number | 672310-05-3 |

| MDL Number | MFCD02179430 |

| Formula | C11H16N2O3 |

| Purity | 98% |

| Package Sizes | 1g, 5g |

| Storage Recommendation | 2-8°C |

| Category | Piperidine Derivatives |

| Physical Appearance | Pale-yellow to Yellow-brown Solid |

| Price (as of data) | $210.00 (1g), $799.00 (5g) |

This information indicates that the compound is available in research quantities at relatively high purity, suggesting its potential utility in chemical research, drug discovery, or as an intermediate in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume